![molecular formula C16H32Br2N2 B1674387 IEM 1754 dihydrobroMide CAS No. 162831-31-4](/img/structure/B1674387.png)
IEM 1754 dihydrobroMide
Overview
Description
IEM 1754 dihydrobroMide is a selective AMPA/kainate receptor blocker for GluR1 and GluR3 with an IC50 of 6 μM . It is an adamantane derivative .
Molecular Structure Analysis
The molecular formula of IEM 1754 dihydrobroMide is C16H30N2·2HBr . The molecular weight is 412.25 . The structure is consistent with NMR .Chemical Reactions Analysis
IEM 1754 dihydrobroMide is a voltage-dependent open-channel blocker of AMPA receptors . The antagonism is dependent on receptor subunit composition . Channels gated by recombinant, homomeric GluR1 and GluR3 receptors exhibit a higher sensitivity to block than those gated by receptors containing edited GluR2 subunits .Physical And Chemical Properties Analysis
The molecular formula of IEM 1754 dihydrobroMide is C16H30N2·2HBr . The molecular weight is 412.25 . It is soluble in DMSO and water .Scientific Research Applications
AMPA Receptor Blockade
IEM 1754 dihydrobromide acts as a voltage-dependent open-channel blocker of AMPA receptors , which are involved in fast synaptic transmission in the central nervous system. It is selective between subtypes, blocking GluA2 subunit-lacking (Ca2±permeable) receptors more potently than GluA2-containing receptors .
NMDA Receptor Inhibition
This compound also potently blocks NMDA receptor channels . NMDA receptors play a crucial role in synaptic plasticity, memory function, and excitotoxicity .
Selectivity for GluR Subunits
IEM 1754 dihydrobromide shows selectivity for certain glutamate receptor subunits, such as GluR1 and GluR3 , with an IC50 of 6 μM. This makes it a valuable tool for studying receptor subunit-specific functions and pharmacology .
Mechanism of Action
Target of Action
IEM 1754 dihydrobromide is a selective blocker of AMPA/kainate receptors, specifically acting on GluR1 and GluR3 . These receptors are subtypes of ionotropic glutamate receptors, which play a crucial role in fast synaptic transmission in the central nervous system .
Mode of Action
IEM 1754 dihydrobromide operates as a voltage-dependent open-channel blocker of AMPA receptors . It selectively blocks GluR2 subunit-lacking (Ca 2+ -permeable) receptors more potently than GluR2-containing receptors . The antagonistic action of IEM 1754 is dependent on the subunit composition of the receptor, with GluR1 and GluR3 gated channels being more sensitive to blockage than those constituted by GluR2 .
Biochemical Pathways
The primary biochemical pathway affected by IEM 1754 dihydrobromide is the glutamatergic synaptic transmission pathway. By blocking AMPA receptors, IEM 1754 dihydrobromide inhibits the fast synaptic transmission mediated by these receptors . This can lead to downstream effects such as modulation of neuronal excitability and synaptic plasticity .
Pharmacokinetics
It is known that the compound is soluble in water and dmso , which could influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of IEM 1754 dihydrobromide’s action primarily involve the modulation of neuronal activity. By blocking AMPA receptors, the compound can alter synaptic transmission, potentially leading to changes in neuronal excitability and synaptic plasticity . It’s also been noted that IEM 1754 dihydrobromide potently blocks NMDA receptor channels .
Action Environment
The action, efficacy, and stability of IEM 1754 dihydrobromide can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its distribution and bioavailability . Additionally, the compound’s voltage-dependent mode of action suggests that changes in the membrane potential could influence its efficacy . .
Safety and Hazards
Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
N'-(1-adamantylmethyl)pentane-1,5-diamine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2.2BrH/c17-4-2-1-3-5-18-12-16-9-13-6-14(10-16)8-15(7-13)11-16;;/h13-15,18H,1-12,17H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPHTNNJCZDROM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNCCCCCN.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
IEM 1754 dihydrobroMide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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